molecular formula C23H23BrN2O6 B11666334 5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione

5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11666334
M. Wt: 503.3 g/mol
InChI Key: JZYNRIJOCYOYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Etherification: Formation of the ether linkage by reacting the brominated intermediate with 3,4-dimethylphenol.

    Cyclization: Formation of the diazinane ring through a cyclization reaction involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the ether linkages.

    Reduction: Reduction reactions may target the bromine atom or the diazinane ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the diazinane ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar in structure but with a methoxy group instead of an ethoxy group.

    5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains an additional methylphenyl group.

Uniqueness

The uniqueness of 5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23BrN2O6

Molecular Weight

503.3 g/mol

IUPAC Name

5-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H23BrN2O6/c1-4-30-19-12-15(10-17-21(27)25-23(29)26-22(17)28)11-18(24)20(19)32-8-7-31-16-6-5-13(2)14(3)9-16/h5-6,9-12H,4,7-8H2,1-3H3,(H2,25,26,27,28,29)

InChI Key

JZYNRIJOCYOYSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCCOC3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.